(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Description
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate is a stereochemically defined compound comprising a cyclopropanamine core substituted with a 3,4-difluorophenyl group and paired with (R)-mandelic acid (2-hydroxy-2-phenylacetic acid) as a counterion. Key properties include:
- Molecular formula: C₉H₉F₂N·C₈H₈O₃
- Molecular weight: 321.32 g/mol
- CAS number: 376608-71-8
- Application: Critical intermediate in synthesizing ticagrelor, a reversible P2Y₁₂ receptor antagonist used for thrombosis prevention .
The stereochemistry (1S,2R) of the cyclopropanamine moiety is essential for biological activity, as incorrect stereoisomers may act as impurities or exhibit reduced efficacy .
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1 |
InChI Key |
GUESUQPLVFMJIT-OVOOGNLCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclopropanation of (E)-3-(3,4-Difluorophenyl)acrylate
The foundational step involves stereoselective cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylate derivatives. Two primary methodologies dominate:
Method A: Chemical Cyclopropanation
- Reagents : Trimethylsulfoxonium iodide, sodium hydride (NaH) or sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).
- Conditions : Reaction conducted at 0–25°C for 4–6 hours, yielding trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate esters with 85–92% diastereomeric excess (de).
- Mechanism : The ylide generated from trimethylsulfoxonium iodide and base facilitates [2+1] cycloaddition, with DMSO stabilizing intermediates.
Method B: Biocatalytic Cyclopropanation
- Catalyst : Engineered hemoglobin mutants (e.g., Bacillus subtilis Y25L/T45A/Q49A).
- Substrates : 3,4-Difluorostyrene and ethyl diazoacetate.
- Outcome : Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate with >99% de and 98% enantiomeric excess (ee).
Table 1: Comparative Analysis of Cyclopropanation Methods
| Parameter | Chemical Method | Biocatalytic Method |
|---|---|---|
| Diastereomeric Excess | 85–92% | >99% |
| Enantiomeric Excess | N/A | 98% |
| Reaction Time | 4–6 hours | 24–48 hours |
| Catalyst Cost | Low | High |
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
The use of Oppolzer’s sultam or L-menthol as chiral auxiliaries ensures enantiomeric purity during cyclopropanation:
- L-Menthol Esterification : (E)-3-(3,4-difluorophenyl)acrylic acid is converted to its L-menthol ester, enabling crystallization-induced dynamic resolution (CIDR) to isolate the (1R,2R)-diastereomer.
- Sultam Derivatives : Oppolzer’s sultam directs cyclopropanation via steric effects, achieving >95% ee but requiring costly palladium catalysts.
Amine Formation and Salt Preparation
Curtius Rearrangement
Trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide undergoes thermal decomposition to yield the primary amine:
Salt Formation with (R)-Mandelic Acid
The free amine is resoluted via diastereomeric salt formation:
Table 2: Optimization of Salt Crystallization
| Parameter | Optimal Value | Impact on Purity |
|---|---|---|
| Solvent Ratio | Ethanol:Water (4:1) | Maximizes yield |
| Temperature | 50°C | Reduces impurities |
| Cooling Rate | 0.5°C/min | Enhances crystal size |
Industrial-Scale Production
Continuous Flow Reactors
Analytical Characterization
Chiral Purity Assessment
Challenges and Innovations
Urea Byproduct Formation
During amine protection steps, urea derivatives may form via reaction with phosgene analogs. Mitigation includes:
Explosive Intermediate Management
- In Situ Azide Consumption : Immediate decomposition of acyl azides in flow reactors eliminates storage hazards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohols or amides.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Based on the search results, there seems to be a mix-up in the query regarding the stereoisomerism of the compound. The query asks about "(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate," but the search results primarily discuss "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate," which is a stereoisomer of the requested compound . Therefore, the information below pertains to the applications of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate, with the understanding that it may be relevant to the (1S,2R) form due to their close structural relationship.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate
Chemical Identifiers:
Chemical Properties: White to off-white powder
Applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate is primarily used as an intermediate in the synthesis of pharmaceuticals . Its main application lies in the preparation of Ticagrelor, an orally active and reversible P2Y12 receptor antagonist .
Ticagrelor Intermediate: It serves as a crucial intermediate in the production of Ticagrelor, a platelet aggregation inhibitor . Ticagrelor is used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction .
P2Y12 Receptor Antagonists: This compound is useful in the preparation of orally active reversible P2Y12 receptor antagonists for the prevention of thrombosis .
Safety Information
Related Compounds
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the cyclopropanamine core significantly impacts pharmacological properties:
Pharmacological Impact : The (1S,2R) configuration is crucial for ticagrelor’s activity, as it aligns with the P2Y₁₂ receptor’s binding pocket. In contrast, the (1R,2S) isomer is typically a process-related impurity requiring stringent control .
Counterion Variations
The choice of counterion affects solubility, stability, and manufacturability:
Key Insight : The mandelate counterion enhances crystallinity and purification efficiency, while hydrochloride salts prioritize solubility for analytical use .
Structural Analogues with Substituent Variations
Modifications to the phenyl ring or cyclopropane substituents alter electronic properties and bioactivity:
Pharmacological Implications : The 3,4-difluoro substitution optimizes electronic effects and receptor binding, whereas bulkier groups (e.g., chloro) may compromise solubility or specificity .
Impurities and Byproducts
Synthetic byproducts and degradation products must be monitored for quality control:
Biological Activity
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a derivative of ticagrelor, is a significant compound in pharmacology due to its role as a P2Y12 receptor antagonist. This article delves into its biological activity, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H17F2NO3
- Molecular Weight : 321.32 g/mol
- CAS Number : 376608-71-8
- Physical State : White to off-white powder .
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine functions primarily as a reversible antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and aggregation, making it a target for preventing thrombotic events such as myocardial infarction and stroke . The compound inhibits ADP-induced platelet aggregation by blocking the P2Y12 receptor, thereby reducing the risk of thrombus formation.
Antiplatelet Activity
Research indicates that ticagrelor and its derivatives significantly reduce platelet aggregation. In vitro studies have shown that (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine effectively inhibits ADP-induced aggregation in human platelets . This mechanism is critical for patients with acute coronary syndrome.
Case Studies
- Clinical Trials : In clinical settings, ticagrelor has been demonstrated to lower the incidence of cardiovascular events compared to clopidogrel. A study involving patients with acute coronary syndrome showed a 16% reduction in the primary endpoint (cardiovascular death, myocardial infarction, or stroke) when treated with ticagrelor versus clopidogrel .
- Comparative Studies : A comparative analysis of various P2Y12 inhibitors highlighted that ticagrelor exhibits faster onset and greater efficacy in inhibiting platelet aggregation than other agents like prasugrel or clopidogrel .
Safety Profile
The safety profile of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine is consistent with that of ticagrelor:
- Common Side Effects : Dyspnea, bleeding complications, and gastrointestinal disturbances.
- Warnings : The compound carries warnings related to increased risk of bleeding and should be used cautiously in patients with a history of bleeding disorders .
Data Table: Summary of Biological Activities
| Property | Value/Description |
|---|---|
| Molecular Weight | 321.32 g/mol |
| P2Y12 Receptor Antagonism | Yes |
| Antiplatelet Efficacy | Significant reduction in thrombotic events |
| Common Side Effects | Dyspnea, bleeding |
| Clinical Use | Prevention of myocardial infarction |
Q & A
Q. What are the optimal synthetic routes for (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate?
- Methodology : The synthesis typically involves stereoselective cyclopropanation. For example, a titanium(IV) isopropoxide-mediated reaction with sultam derivatives can generate the cyclopropane core (adaptable from ). Subsequent resolution using chiral acids (e.g., (R)-mandelic acid) ensures enantiomeric purity. Key steps include:
- Cyclopropanation under inert conditions (e.g., 150°C for 30 minutes).
- Acidic hydrolysis to yield the free amine intermediate.
- Salt formation with (R)-2-hydroxy-2-phenylacetic acid for stereochemical stabilization .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclopropanation | Ti(OiPr)₄, sultam, 150°C | ~47% | >95% (HPLC) |
| Salt Formation | (R)-mandelic acid, methanol | 44% | 98% (chiral HPLC) |
Q. How to characterize the stereochemical purity of this compound?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times against racemic mixtures. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can confirm absolute configuration. Optical rotation ([α]D²⁵) should align with literature values (e.g., +15° to +25° in methanol) .
Q. What storage conditions ensure compound stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation and hygroscopic degradation. Lyophilized salts show better long-term stability. Monitor purity via HPLC every 6 months; degradation >2% warrants repurification .
Advanced Research Questions
Q. How to resolve enantiomeric impurities during synthesis?
- Methodology : Employ dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-BINAP complexes) during cyclopropanation. Alternatively, use diastereomeric salt crystallization with (S)-mandelic acid to separate undesired (1R,2S)-isomers. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor enantiomeric excess (ee) in real time .
Q. What analytical methods quantify related substances in this compound?
- Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities at 0.1% levels. LC-MS/MS identifies structural analogs (e.g., 3,4-difluoro analogs) using m/z transitions. For residual solvents, GC-MS with headspace sampling complies with ICH Q3C guidelines .
Q. What in vitro models study the biological activity of this Ticagrelor intermediate?
- Methodology : Use platelet-rich plasma (PRP) assays to evaluate P2Y₁₂ receptor antagonism. Measure ADP-induced aggregation inhibition (IC₅₀ via turbidimetry). Metabolic stability can be assessed using human liver microsomes (HLM) with LC-MS quantification of parent compound depletion. CYP450 inhibition assays (e.g., CYP2C19) screen for drug-drug interaction risks .
Contradictions and Considerations
- Stereochemical Discrepancies : lists "(1R,2R)" stereochemistry, conflicting with the target "(1S,2R)" compound. Researchers must verify configurations via X-ray or NOE NMR to avoid misassignment .
- Purity Specifications : Supplier data () cites 98% optical purity, but batch-to-batch variability necessitates independent validation using chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
